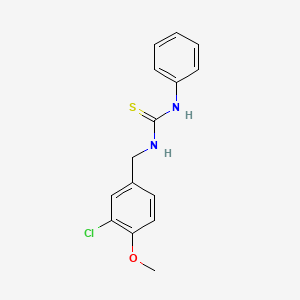

N-(3-chloro-4-methoxybenzyl)-N'-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methoxybenzyl)-N’-phenylthiourea” is not available in the searched resources .

Chemical Reactions Analysis

There are reactions involving 3-chloro-4-methoxybenzyl-substituted compounds, such as the intermolecular cyclization of 1-phenyl (benzyl, allyl)-4- (4-methoxybenzyl- or 3-chloro-4-methoxybenzyl) thiosemicarbazides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-methoxybenzyl)-N’-phenylthiourea” are not available in the searched resources .

Applications De Recherche Scientifique

Corrosion Control

Phenylthiourea derivatives, similar in structure to N-(3-chloro-4-methoxybenzyl)-N'-phenylthiourea, have been investigated for their corrosion control properties. For instance, the corrosion control of phenylthiourea polymers on aluminium in an alkaline medium has been studied, highlighting the potential of these compounds to protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Vasanthi, Ravikumar, & Selvaraj, 2008).

Antimicrobial Activity

Research into the design, synthesis, and evaluation of novel compounds for antimicrobial purposes has included thiourea derivatives. A study on fluorine-containing imidazolones, which are structurally related to N-(3-chloro-4-methoxybenzyl)-N'-phenylthiourea, demonstrated potent antimicrobial activity against bacterial and fungal strains, suggesting the potential of thiourea derivatives in developing new antimicrobial agents (Desai et al., 2021).

Synthesis of Novel Compounds

The synthesis and characterization of new compounds with potential applications in material science, pharmaceuticals, and biotechnology are a significant area of research involving thiourea derivatives. For example, novel processable and heat-resistant poly(phenylthiourea azomethine imide)s have been synthesized, indicating the role of these compounds in creating new materials with desirable thermal and chemical properties (Kausar et al., 2010).

Enzyme Inhibition and Pharmacological Applications

Thiourea derivatives have been explored for their potential in inhibiting enzymes and showing pharmacological activities. The synthesis of novel heterocyclic compounds derived from thiourea and their investigation for lipase and α-glucosidase inhibition activities exemplify the exploration of these compounds in discovering new therapeutics (Bekircan et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-19-14-8-7-11(9-13(14)16)10-17-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUNHOGJRPZECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325842 |

Source

|

| Record name | 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

41966-09-0 |

Source

|

| Record name | 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)